molecular formula C36H46B3NO6 B13357109 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B13357109
M. Wt: 621.2 g/mol
InChI Key: HXDABDWJMXQUTG-UHFFFAOYSA-N
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Description

3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that features multiple boron-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium catalysts to facilitate the cross-coupling of boronic acid derivatives with halogenated aromatic compounds under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups depending on the starting materials.

Scientific Research Applications

3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects is largely dependent on its role in specific applications. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In catalysis, the boron-containing groups can coordinate with metal centers, facilitating various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

What sets 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole apart from similar compounds is its unique combination of boron-containing groups and a carbazole core. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring efficient charge transport and light emission .

Properties

Molecular Formula

C36H46B3NO6

Molecular Weight

621.2 g/mol

IUPAC Name

3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole

InChI

InChI=1S/C36H46B3NO6/c1-31(2)32(3,4)42-37(41-31)23-13-17-26(18-14-23)40-29-19-15-24(38-43-33(5,6)34(7,8)44-38)21-27(29)28-22-25(16-20-30(28)40)39-45-35(9,10)36(11,12)46-39/h13-22H,1-12H3

InChI Key

HXDABDWJMXQUTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=C3C=CC(=C6)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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